

# An In-Depth Technical Guide to Methyl 4-hydroxy-3,5-dimethylbenzoate

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## Compound of Interest

Compound Name: *Methyl 4-hydroxy-3,5-dimethylbenzoate*

Cat. No.: *B042476*

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## Abstract

**Methyl 4-hydroxy-3,5-dimethylbenzoate** is a phenolic ester with a core structure that holds potential for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development in their understanding and utilization of this compound.

## Chemical Structure and Properties

**Methyl 4-hydroxy-3,5-dimethylbenzoate**, with the CAS number 34137-14-9, is a derivative of benzoic acid. Its structure features a central benzene ring substituted with a hydroxyl group at position 4, two methyl groups at positions 3 and 5, and a methyl ester group at position 1.

## Diagram of Chemical Structure

Chemical structure of **Methyl 4-hydroxy-3,5-dimethylbenzoate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-hydroxy-3,5-dimethylbenzoate** is provided in the table below.

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>12</sub> O <sub>3</sub>	[1][2]
Molecular Weight	180.20 g/mol	[1][2]
CAS Number	34137-14-9	[2]
Appearance	Solid	[2]
Purity	95%	[2]
InChI	InChI=1S/C10H12O3/c1-6-4-8(10(12)13-3)5-7(2)9(6)11/h4-5,11H,1-3H3	[2]
InChI Key	SYMCPKCSVQELBJ-UHFFFAOYSA-N	[2]
SMILES	O=C(OC)C1=CC(C)=C(O)C(C)=C1	

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Methyl 4-hydroxy-3,5-dimethylbenzoate**. The following tables summarize the expected signals in <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.7	Singlet	2H	Aromatic Protons
~5.0	Singlet	1H	Hydroxyl Proton
~3.8	Singlet	3H	Methyl Ester Protons
~2.2	Singlet	6H	Methyl Protons

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
~170	Carbonyl Carbon (Ester)
~155	Aromatic Carbon (C-OH)
~130	Aromatic Carbons (C-CH <sub>3</sub> )
~125	Aromatic Carbons (C-H)
~120	Aromatic Carbon (C-COOCH <sub>3</sub> )
~52	Methyl Carbon (Ester)
~16	Methyl Carbons (Ring)

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
3600-3200 (broad)	O-H stretch (Phenolic)
3000-2850	C-H stretch (Aliphatic)
~1720	C=O stretch (Ester)
~1600, ~1470	C=C stretch (Aromatic Ring)
~1250	C-O stretch (Ester)

## MS (Mass Spectrometry)

m/z Ratio	Assignment
180	[M] <sup>+</sup> (Molecular Ion)
149	[M - OCH <sub>3</sub> ] <sup>+</sup>
121	[M - COOCH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

### Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate

This protocol details the synthesis of **Methyl 4-hydroxy-3,5-dimethylbenzoate** via the esterification of 4-hydroxy-3,5-dimethylbenzoic acid.

Materials:

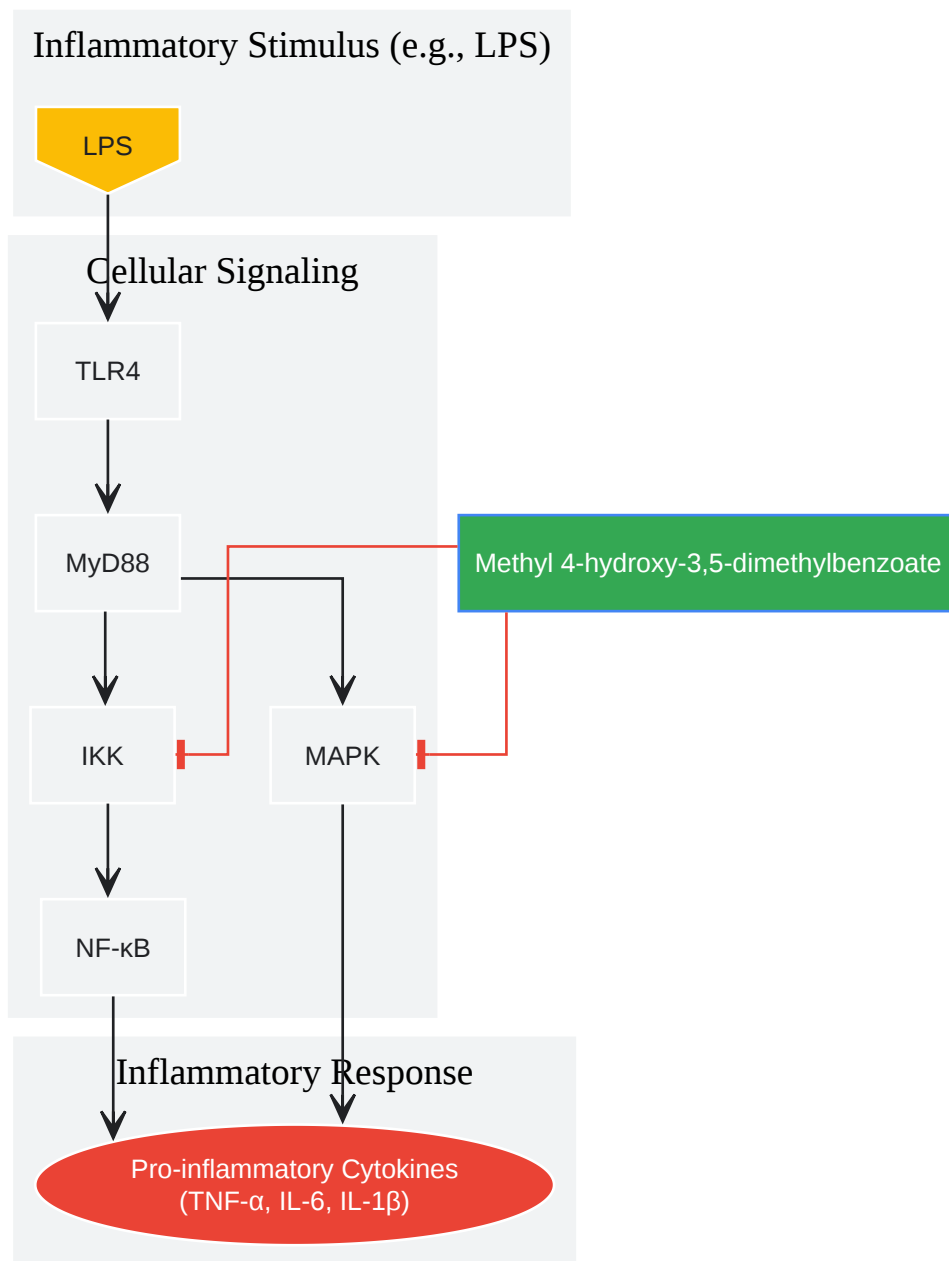
- 4-hydroxy-3,5-dimethylbenzoic acid
- Methanol (anhydrous)
- Thionyl chloride ( $\text{SOCl}_2$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-hydroxy-3,5-dimethylbenzoic acid in an excess of anhydrous methanol.
- Cool the solution in an ice bath.

- Slowly add thionyl chloride dropwise to the cooled solution while stirring. An exothermic reaction will occur, and HCl gas will be evolved.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Set up the apparatus for reflux and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO<sub>2</sub> evolution may cause pressure buildup.
- Wash the organic layer with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- The crude **Methyl 4-hydroxy-3,5-dimethylbenzoate** can be purified by recrystallization or column chromatography.

Diagram of Synthesis Workflow



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## References

- 1. Methyl 4-hydroxy-3,5-dimethylbenzoate | CAS#:34137-14-9 | Chemsrcc [chemsrc.com]
- 2. cymitquimica.com [cymitquimica.com]
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